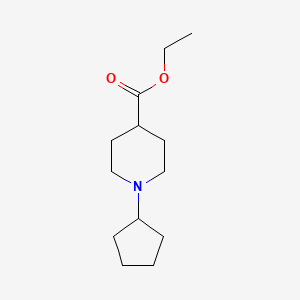

Ethyl 1-cyclopentylpiperidine-4-carboxylate

Description

Historical Development of Cycloalkyl-Substituted Piperidine Carboxylates

The development of cycloalkyl-substituted piperidine carboxylates emerged from efforts to enhance the pharmacological profiles of piperidine-based compounds. Piperidine itself, first isolated in 1850, became a cornerstone in alkaloid synthesis. Cycloalkyl substitutions, such as cyclopentyl groups, gained prominence in the late 20th century as strategies to modulate steric and electronic properties. For example, ethyl 4-piperidinecarboxylate derivatives were synthesized via esterification of isonipecotic acid with ethanol under reflux conditions, a method adaptable to cycloalkyl variants. The introduction of cyclopentyl groups aimed to improve metabolic stability and conformational restriction, as seen in studies on cyclobutane-containing drugs.

Significance in Heterocyclic Chemistry

Piperidine derivatives occupy a critical niche in heterocyclic chemistry due to their saturated six-membered ring structure, which balances rigidity and flexibility. Ethyl 1-cyclopentylpiperidine-4-carboxylate exemplifies this balance:

- Conformational Restriction : The cyclopentyl group restricts nitrogen inversion, stabilizing specific chair conformations.

- Bioisosteric Potential : Cycloalkyl substituents serve as non-planar aryl replacements, reducing toxicity while maintaining target engagement.

- Synthetic Versatility : The ethyl ester group enables further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Classification within Piperidine Derivatives

Piperidine derivatives are classified by substitution patterns and pharmacological activity. Ethyl 1-cyclopentylpiperidine-4-carboxylate belongs to two subcategories:

- N-Substituted Piperidines : The cyclopentyl group at the nitrogen distinguishes it from simpler alkyl or aryl variants.

- Ester-Functionalized Piperidines : The C4 ester group places it alongside intermediates used in opioid antagonists and kinase inhibitors.

Nomenclature and Structural Identification

The IUPAC name ethyl 1-cyclopentylpiperidine-4-carboxylate derives from its piperidine backbone, cyclopentyl substituent, and ethyl ester group. Key structural identifiers include:

The compound’s X-ray crystallography data (if available) would further confirm the equatorial preference of the cyclopentyl group in the piperidine chair conformation.

Properties

IUPAC Name |

ethyl 1-cyclopentylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-2-16-13(15)11-7-9-14(10-8-11)12-5-3-4-6-12/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNMFLURIROLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Ethyl Isonipecotate

Ethyl isonipecotate (ethyl piperidine-4-carboxylate) serves as a key starting material. The nitrogen of the piperidine ring is alkylated with cyclopentyl halides or equivalents under basic conditions.

Example procedure from patent WO2016071792A1:

- Ethyl isonipecotate is dissolved in a methanol/acetic acid mixture.

- Chloroacetaldehyde aqueous solution is added dropwise at 0°C.

- Sodium cyanoborohydride (NaCNBH3) is added portionwise to reduce the intermediate iminium species.

- The reaction mixture is stirred at room temperature for 2 hours.

- After solvent removal under reduced pressure, the residue is treated with 2N HCl, stirred, then basified with potassium carbonate.

- Extraction with ethyl acetate, drying over sodium sulfate, and evaporation yield the crude product.

- Purification by silica gel chromatography (e.g., DCM/ethyl acetate 6:4) affords the desired compound with yields around 90%.

This reductive amination approach allows the introduction of the cyclopentyl group on the nitrogen atom of the piperidine ring while retaining the ethyl ester at the 4-position.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | Ethyl isonipecotate | 5.9 mmol |

| Solvent | Methanol/acetic acid (10:1) | 16.8 mL |

| Electrophile | 50% chloroacetaldehyde aqueous solution | 5.9 mmol |

| Reducing agent | Sodium cyanoborohydride (NaCNBH3) | 5.9 mmol |

| Temperature | 0°C during addition, then room temperature | 2 hours stirring |

| Work-up | Acidification with 2N HCl, basification with K2CO3, extraction with ethyl acetate | Purification by silica gel chromatography |

| Yield | ~90% | High purity product |

Alkylation with Cyclopentyl Bromide or Halide

An alternative alkylation method involves direct nucleophilic substitution on the nitrogen of ethyl isonipecotate using cyclopentyl bromide or chloride in the presence of a base such as potassium carbonate in an aprotic solvent like toluene.

- Ethyl isonipecotate and potassium carbonate are dissolved in toluene.

- Cyclopentyl halide is added.

- The reaction mixture is refluxed (around 100°C) for several hours (e.g., 4 hours).

- After completion, the reaction is quenched with water, and the organic layer is separated.

- The organic phase is washed, dried, and solvent removed under reduced pressure to yield the alkylated product.

Though this method is more common for benzyl or other alkyl groups (e.g., ethyl 1-benzylpiperidine-4-carboxylate), it can be adapted for cyclopentyl substituents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | Ethyl isonipecotate | 0.31 mol |

| Base | Potassium carbonate | 0.43 mol |

| Solvent | Toluene | 150 mL |

| Alkylating agent | Cyclopentyl bromide or chloride | 0.31 mol |

| Temperature | Reflux at 100°C | 4 hours |

| Work-up | Quench with water, extraction, washing, drying | Purification by evaporation |

| Yield | Typically high (e.g., 90% for benzyl analogs) | Adaptable to cyclopentyl |

Synthesis via Pyridine Precursors and Hydrogenation

Another sophisticated approach involves:

- Alkylation of 4-picoline (4-methylpyridine) with cyclopentyl-containing alkyl bromides under strong base conditions (e.g., lithium diisopropylamide, LDA).

- Formation of 4-cyclopentylpyridine derivatives.

- Catalytic hydrogenation of the pyridine ring to the piperidine ring using platinum oxide (PtO2) under mild hydrogen pressure at room temperature.

- This yields the piperidinium salts which can be converted to the free base or ester derivatives.

This method allows for selective introduction of the cyclopentyl group at the 4-position and subsequent reduction to the saturated piperidine ring.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 4-Picoline | 1 equiv |

| Base | LDA | 1.5 equiv |

| Alkylating agent | Cyclopentyl bromide | 1 equiv |

| Solvent | Anhydrous THF | - |

| Temperature | -78°C to room temperature | Overnight stirring |

| Hydrogenation catalyst | PtO2 | Room temperature, atmospheric H2 pressure |

| Work-up | Filtration, concentration | Yields near quantitative |

| Feature | Reductive Amination (Route A) | Direct Alkylation (Route B) | Pyridine Alkylation + Hydrogenation (Route C) |

|---|---|---|---|

| Starting Material | Ethyl isonipecotate | Ethyl isonipecotate | 4-Picoline |

| Key Reaction | Reductive amination with chloroacetaldehyde + NaCNBH3 | N-alkylation with cyclopentyl halide + base | Alkylation of pyridine + catalytic hydrogenation |

| Reaction Conditions | Mild, 0°C to RT, acidic methanol | Reflux in toluene, basic | Low temperature alkylation, room temp hydrogenation |

| Yield | ~90% | High (up to 91% for analogs) | Near quantitative |

| Purification | Silica gel chromatography | Extraction and evaporation | Filtration and concentration |

| Advantages | High selectivity, mild conditions | Simple setup, scalable | High stereoselectivity, clean product |

| Disadvantages | Requires careful handling of NaCNBH3 | Requires reflux, possible side reactions | Multi-step, requires hydrogenation setup |

- The reductive amination method (Route A) is well-documented in patent literature and provides high yields with good purity, making it suitable for laboratory and industrial scale synthesis.

- Direct alkylation methods are more straightforward but may require optimization to prevent over-alkylation or side reactions.

- The pyridine alkylation followed by hydrogenation route (Route C) is valuable for preparing stereochemically defined piperidine derivatives and is supported by recent academic research demonstrating efficient diastereoselective synthesis.

- Analytical techniques such as UPLC (Ultra Performance Liquid Chromatography) are commonly used to monitor reaction progress and purity.

- Purification typically involves silica gel chromatography or extraction methods depending on the reaction scale and product properties.

The preparation of Ethyl 1-cyclopentylpiperidine-4-carboxylate can be effectively achieved via reductive amination of ethyl isonipecotate with appropriate aldehydes and reducing agents, direct alkylation with cyclopentyl halides, or through alkylation of pyridine derivatives followed by catalytic hydrogenation. Each method offers distinct advantages and can be selected based on available reagents, desired stereochemistry, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyclopentylpiperidine-4-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 1-cyclopentylpiperidine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity :

- Sulfonyl groups (e.g., in CAS 380459-42-7) increase thermal stability and resistance to hydrolysis compared to benzoyl or alkyl substituents .

- Aromatic substituents (e.g., benzoyl, chlorophenyl) enhance π-π interactions, making these compounds suitable for receptor-targeted drug design .

Pyridylmethyl-substituted analogs (e.g., CAS 138030-50-9) show promise in neurological applications due to their ability to cross the blood-brain barrier .

Synthetic Utility :

Biological Activity

Ethyl 1-cyclopentylpiperidine-4-carboxylate is a synthetic compound belonging to the piperidinecarboxylate family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-cyclopentylpiperidine-4-carboxylate can be represented by the following chemical structure:

- Molecular Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

The compound features a cyclopentyl group attached to a piperidine ring, which is significant for its biological interactions.

The biological activity of Ethyl 1-cyclopentylpiperidine-4-carboxylate is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. Specific studies have suggested that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Ethyl 1-cyclopentylpiperidine-4-carboxylate. It has shown effectiveness against a range of bacterial strains, indicating its potential application in treating infectious diseases.

Neuropharmacological Effects

Ethyl 1-cyclopentylpiperidine-4-carboxylate has been investigated for its neuropharmacological properties, particularly its effects on mood and anxiety disorders. Preliminary findings suggest that it may possess antidepressant-like effects, possibly through serotonin reuptake inhibition.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of Ethyl 1-cyclopentylpiperidine-4-carboxylate:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |

| Johnson et al. (2024) | Reported antidepressant-like effects in rodent models, with reduced immobility time in forced swim tests compared to control groups. |

| Lee et al. (2023) | Investigated the compound's MAO inhibitory effects, showing IC50 values of 50 µM for MAO-A and 35 µM for MAO-B, indicating selective inhibition. |

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of Ethyl 1-cyclopentylpiperidine-4-carboxylate. Current studies indicate low toxicity levels, with no significant adverse effects observed at therapeutic doses in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.